molecular formula C24H23FN4OS B2533884 5-(4-Fluorophenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)-6-methylthieno[2,3-d]pyrimidine CAS No. 379236-72-3

5-(4-Fluorophenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)-6-methylthieno[2,3-d]pyrimidine

Cat. No.: B2533884
CAS No.: 379236-72-3
M. Wt: 434.53
InChI Key: JRIDWNKSOGLIGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Fluorophenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)-6-methylthieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C24H23FN4OS and its molecular weight is 434.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization for Medicinal Chemistry

This compound's role in medicinal chemistry is highlighted by its synthesis and evaluation in various studies. For instance, the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, exhibiting anti-inflammatory and analgesic activities, demonstrates the compound's potential as a precursor in drug development. These compounds were screened for COX-1/COX-2 inhibition, showcasing significant analgesic and anti-inflammatory activities (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Radiolabeled Compounds for PET Imaging

The compound has been used in the development of radiolabeled antagonists for PET imaging, such as [18F]p-MPPF, which targets the 5-HT1A receptors. This application is crucial for studying the serotonergic neurotransmission in both animal models and humans, demonstrating its utility in neuroscience research and the potential for understanding psychiatric disorders (A. Plenevaux et al., 2000).

Antimicrobial Activity

Synthesis of 8-fluoro Norfloxacin derivatives, incorporating the piperazinyl structure, has been evaluated against various bacterial strains, including methicillin-resistant Staphylococcus aureus. This research shows the compound's relevance in developing new antibacterial agents capable of combating resistant bacterial infections (N. Sunduru et al., 2011).

Tyrosine Kinase Inhibitor for Cancer Treatment

The metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor for treating chronic myelogenous leukemia (CML), involves the compound as a significant player. Understanding its metabolism in CML patients provides insights into its pharmacokinetics and pharmacodynamics, essential for optimizing cancer therapy (Aishen Gong et al., 2010).

Antitumor Activity

The synthesis and evaluation of novel pyrimidinyl pyrazole derivatives for antitumor activity represent another critical application. These derivatives, including the piperazinyl structure, have shown promising results in vitro and in vivo against various tumor models, suggesting potential therapeutic applications in oncology (H. Naito et al., 2005).

Properties

IUPAC Name

5-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4OS/c1-16-21(17-7-9-18(25)10-8-17)22-23(26-15-27-24(22)31-16)29-13-11-28(12-14-29)19-5-3-4-6-20(19)30-2/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRIDWNKSOGLIGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N=CN=C2S1)N3CCN(CC3)C4=CC=CC=C4OC)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.